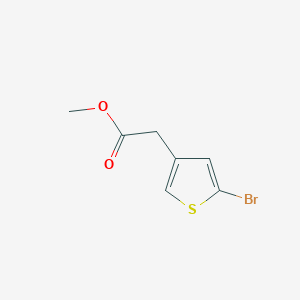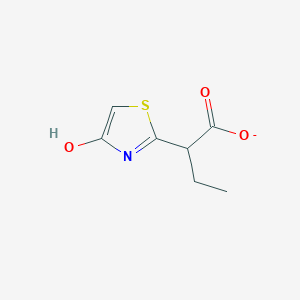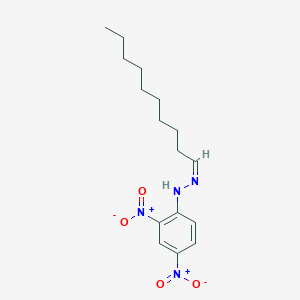
Decanal 2,4-dinitrophenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanal 2,4-dinitrophenylhydrazone, also known as Caprinaldehyde-2,4-dinitrophenylhydrazone or Decyl aldehyde-2,4-dinitrophenylhydrazone, is a chemical compound with the molecular formula CH3(CH2)8CH=NNHC6H3(NO2)2 and a molecular weight of 336.39 g/mol . This compound is a derivative of decanal, an aldehyde, and 2,4-dinitrophenylhydrazine, a reagent commonly used for the detection of carbonyl compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decanal 2,4-dinitrophenylhydrazone typically involves the reaction of decanal with 2,4-dinitrophenylhydrazine. The reaction is carried out in a solvent such as methanol, with the addition of a small amount of concentrated sulfuric acid to catalyze the reaction . The reaction mixture is then heated to facilitate the formation of the hydrazone derivative. The product is usually purified by recrystallization from methanol or ethanol .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as solid-phase extraction to remove unreacted reagents .
化学反応の分析
Types of Reactions
. In these reactions, the compound reacts with aldehydes and ketones to form hydrazone derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include 2,4-dinitrophenylhydrazine and various aldehydes or ketones. The reactions are typically carried out in solvents such as methanol, with the addition of sulfuric acid to catalyze the reaction .
Major Products Formed
The major products formed from these reactions are hydrazone derivatives, which are characterized by the presence of a carbon-nitrogen double bond (C=N) in the structure .
科学的研究の応用
Decanal 2,4-dinitrophenylhydrazone has several applications in scientific research:
作用機序
The mechanism of action of Decanal 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond of an aldehyde or ketone (the addition stage) to form an intermediate compound. This intermediate then loses a molecule of water (the elimination stage) to form the hydrazone derivative . This reaction is useful for detecting the presence of carbonyl compounds, as it results in the formation of a brightly colored precipitate.
類似化合物との比較
Similar Compounds
- Formaldehyde-2,4-dinitrophenylhydrazone
- Acetaldehyde-2,4-dinitrophenylhydrazone
- Benzaldehyde-2,4-dinitrophenylhydrazone
Comparison
Decanal 2,4-dinitrophenylhydrazone is unique in its structure due to the presence of a long alkyl chain (decanal) attached to the hydrazone group. This distinguishes it from other similar compounds like formaldehyde-2,4-dinitrophenylhydrazone and acetaldehyde-2,4-dinitrophenylhydrazone, which have shorter alkyl chains
特性
分子式 |
C16H24N4O4 |
|---|---|
分子量 |
336.39 g/mol |
IUPAC名 |
N-[(Z)-decylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H24N4O4/c1-2-3-4-5-6-7-8-9-12-17-18-15-11-10-14(19(21)22)13-16(15)20(23)24/h10-13,18H,2-9H2,1H3/b17-12- |
InChIキー |
WVTWCMFTBSTXFK-ATVHPVEESA-N |
異性体SMILES |
CCCCCCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid](/img/structure/B12287627.png)

![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)
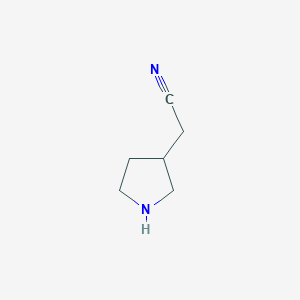

![1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12287661.png)
![17-Acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287665.png)
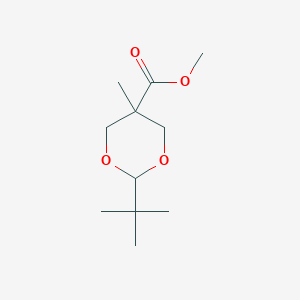
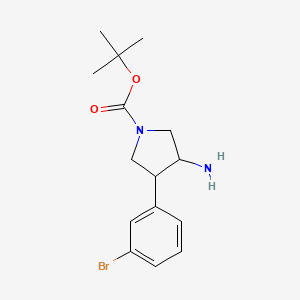
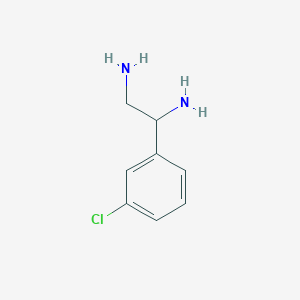

![3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12287698.png)
